molecular formula C18H12ClN3O3S B11288275 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B11288275
M. Wt: 385.8 g/mol
InChI Key: DIDZULHJSSMBKD-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzodioxole and 3-chlorophenyl derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and condensation, to form the final product. Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
  • Benzo-1,3-dioxol-5-ol acetate

Uniqueness

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClN3O3S

Molecular Weight

385.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-6-(3-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C18H12ClN3O3S/c19-12-3-1-2-11(6-12)16-8-22-17(20-21-18(22)26-16)9-23-13-4-5-14-15(7-13)25-10-24-14/h1-8H,9-10H2

InChI Key

DIDZULHJSSMBKD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C4N3C=C(S4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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